molecular formula C8H18N2O B13609211 Dimethyl[2-(morpholin-3-yl)ethyl]amine

Dimethyl[2-(morpholin-3-yl)ethyl]amine

Cat. No.: B13609211
M. Wt: 158.24 g/mol
InChI Key: NEXWPXQPZFBNRC-UHFFFAOYSA-N
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Description

Dimethyl[2-(morpholin-3-yl)ethyl]amine is an organic compound with the molecular formula C8H18N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a dimethylamino group attached to a morpholine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-(morpholin-3-yl)ethyl]amine typically involves the reaction of morpholine with dimethylamine in the presence of an appropriate catalyst. One common method is the reductive amination of 2-(morpholin-3-yl)acetaldehyde with dimethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(morpholin-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl[2-(morpholin-3-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Dimethyl[2-(morpholin-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The ethyl chain and dimethylamino group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl[2-(morpholin-2-yl)ethyl]amine
  • Dimethyl[2-(morpholin-4-yl)ethyl]amine
  • N,N-Dimethyl-2-(morpholin-3-yl)ethanamine

Uniqueness

Dimethyl[2-(morpholin-3-yl)ethyl]amine is unique due to the specific positioning of the morpholine ring and the dimethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N,N-dimethyl-2-morpholin-3-ylethanamine

InChI

InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-11-6-4-9-8/h8-9H,3-7H2,1-2H3

InChI Key

NEXWPXQPZFBNRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1COCCN1

Origin of Product

United States

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